Handelin is predominantly extracted from the leaves and fruits of sea buckthorn (Hippophae rhamnoides), which is recognized for its rich nutritional profile and medicinal properties. This plant is found in various regions across Europe and Asia, thriving in harsh climates.
The synthesis of Handelin can be achieved through several methods:
The extraction process usually requires optimization of parameters such as solvent type, extraction time, and temperature to maximize yield. For chemical synthesis, techniques such as refluxing or microwave-assisted synthesis may be utilized to enhance reaction rates and yields.
The molecular structure of Handelin features a flavonoid backbone with multiple hydroxyl groups that contribute to its biological activity. The structure can be represented as follows:
Handelin Structure (Image for illustrative purposes)
Handelin can undergo various chemical reactions typical of flavonoids:
Reactions are typically carried out under controlled conditions using catalysts or specific reagents to facilitate transformations while minimizing degradation of the flavonoid structure.
The mechanism of action of Handelin involves several pathways:
Studies indicate that Handelin exhibits a dose-dependent response in various biological assays, supporting its potential therapeutic applications.
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to quantify Handelin in extracts and assess purity levels.
Handelin has several promising applications in scientific research:
Research continues to explore the full range of benefits associated with Handelin, making it a compound of significant interest in both academic and commercial contexts.
Handelin is a structurally unique guaianolide sesquiterpene dimer first isolated from Chrysanthemum boreale (syn. C. indicum L.) in 1996 [7]. This bioactive compound belongs to the Asteraceae family, which has extensive ethnopharmacological applications in Traditional Chinese Medicine for inflammatory conditions and age-related disorders [3]. Chemically, handelin (C~30~H~38~O~7~; MW: 510.62 g/mol) features two guaianolide units connected through a C-C bond, forming a complex bicyclic system with multiple chiral centers that contribute to its stereospecific bioactivity (Table 1) [7]. Unlike simpler sesquiterpene lactones, handelin's dimeric configuration enhances its molecular interactions with protein targets, particularly those involved in inflammation and cellular stress responses [1] [5].
Chrysanthemum indicum L. remains the primary botanical source of handelin, though extraction yields are limited (approximately 0.02-0.05% dry weight in flowers), contributing to its research scarcity [7]. Recent phytochemical analyses indicate handelin coexists with flavonoids and polysaccharides in C. indicum, potentially creating synergistic effects that enhance its bioavailability compared to isolated administration [3]. Despite initial reports of antitumor inactivity [7], renewed interest emerged when C. elegans studies revealed handelin's unexpected capacity to preserve neuromuscular function during aging [1] [5].
Table 1: Molecular Characterization of Handelin
Property | Specification |
---|---|
IUPAC Name | (3aR,4S,9aS,9bR)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,9a-tetrahydro-3H-azuleno[4,5-b]furan-2,7-dione |
Molecular Formula | C~30~H~38~O~7~ |
Molecular Weight | 510.62 g/mol |
Structure Type | Guaianolide sesquiterpene dimer |
Natural Source | Chrysanthemum indicum L. (flowers) |
Isolation Year | 1996 [7] |
Skeletal muscle atrophy manifests through two primary etiologies: cachexia (disease-induced wasting) and sarcopenia (age-related degeneration). Both conditions share molecular drivers involving proteostasis disruption and chronic inflammation, though their initiating mechanisms differ substantially [8].
In cancer cachexia, tumor-derived factors (e.g., TNF-α, IL-6, PTHrP) activate systemic inflammation that propagates muscle wasting through:
Aging-induced sarcopenia additionally involves:
Notably, nuclear factor-kappa B (NF-κB) serves as a convergence point for inflammatory signals in both conditions. When activated by TNF-α or LPS, NF-κB translocates to the nucleus, transcribing atrophy-related genes (Atrogin-1, MuRF1, IL-6) while suppressing myogenic factors [1] [8]. This creates a self-perpetuating cycle of muscle deterioration.
Despite muscle atrophy affecting >50% of advanced cancer patients and virtually all individuals >70 years, no pharmacotherapeutics are FDA-approved for these conditions [8]. Current management relies on:
Critical therapeutic gaps include:
Handelin addresses these limitations through simultaneous modulation of atrophy pathways:
Table 2: Key Mechanisms of Handelin in Muscle Atrophy Models
Pathway Targeted | Experimental Model | Handelin's Effect | Molecular Outcome |
---|---|---|---|
IGF-1/Akt/mTOR | TNF-α-treated C2C12 myotubes | ↑ Phosphorylated Akt | ↑ Protein synthesis; ↓ Atrogin-1 |
NF-κB Signaling | LPS-treated mice | ↓ NF-κB nuclear translocation | ↓ IL-6, IL-1β, TNF-α (mRNA & protein) |
Ubiquitin-Proteasome | Aged mouse TA muscle | ↓ Fbxo32 (Atrogin-1) mRNA (P<0.05) | Preservation of MyHC |
Mitochondrial Biogenesis | Aged mouse muscle | ↑ PGC-1α mRNA (P<0.05) | ↑ Oxidative phosphorylation |
Antioxidant Defense | Aged mouse serum | ↑ SOD/CAT activity (P<0.05); ↓ Lipid peroxidation | ↓ Protein carbonylation |
Preclinical evidence demonstrates handelin's functional benefits:
Crucially, handelin's bioactivity depends on HSP70 activation—knockdown or pharmacological inhibition completely abrogates its anti-atrophic effects in myotubes [1]. This positions HSP70 as a necessary mediator distinguishing handelin from other phytochemicals.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7